molecular formula C22H24N2O6S B11332582 N,N-diethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide

N,N-diethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide

Cat. No.: B11332582
M. Wt: 444.5 g/mol
InChI Key: ULIYUQDIAUMQIU-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazepine ring, a benzenesulfonamide group, and diethyl substituents. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through the reaction of 2-aminobenzoic acid derivatives with suitable electrophiles under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced via acylation reactions, often using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Sulfonamide Formation: The benzenesulfonamide group is introduced through the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.

    Diethyl Substitution: The final step involves the alkylation of the nitrogen atoms with diethyl groups, typically using diethyl sulfate or diethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted sulfonamide derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the benzoxazepine ring, benzenesulfonamide group, and diethyl substituents distinguishes this compound from others. Its specific structure contributes to its distinct chemical reactivity and potential biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C22H24N2O6S

Molecular Weight

444.5 g/mol

IUPAC Name

N,N-diethyl-3-[2-(2-methyl-3,5-dioxo-1,4-benzoxazepin-4-yl)acetyl]benzenesulfonamide

InChI

InChI=1S/C22H24N2O6S/c1-4-23(5-2)31(28,29)17-10-8-9-16(13-17)19(25)14-24-21(26)15(3)30-20-12-7-6-11-18(20)22(24)27/h6-13,15H,4-5,14H2,1-3H3

InChI Key

ULIYUQDIAUMQIU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C

Origin of Product

United States

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